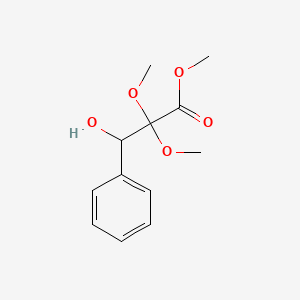
Methyl 3-hydroxy-2,2-dimethoxy-3-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-hydroxy-2,2-dimethoxy-3-phenylpropanoate is an organic compound with the molecular formula C12H16O5 It is a derivative of propanoic acid and features a phenyl group, two methoxy groups, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxy-2,2-dimethoxy-3-phenylpropanoate can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with methanol in the presence of an acid catalyst to form this compound . The reaction typically requires controlled temperatures and specific reaction times to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-hydroxy-2,2-dimethoxy-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted esters .
Aplicaciones Científicas De Investigación
Methyl 3-hydroxy-2,2-dimethoxy-3-phenylpropanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 3-hydroxy-2,2-dimethoxy-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate
- Methyl 3-oxo-3-phenylpropanoate
- Methyl 2-hydroxy-2-phenylpropanoate
Uniqueness
Methyl 3-hydroxy-2,2-dimethoxy-3-phenylpropanoate is unique due to the presence of two methoxy groups, which significantly influence its chemical properties and reactivity.
Propiedades
Número CAS |
67498-15-1 |
|---|---|
Fórmula molecular |
C12H16O5 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
methyl 3-hydroxy-2,2-dimethoxy-3-phenylpropanoate |
InChI |
InChI=1S/C12H16O5/c1-15-11(14)12(16-2,17-3)10(13)9-7-5-4-6-8-9/h4-8,10,13H,1-3H3 |
Clave InChI |
NAKODYMBTIUVFS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C(C1=CC=CC=C1)O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone](/img/structure/B14019865.png)
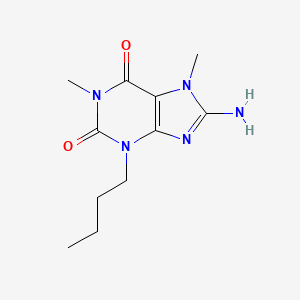
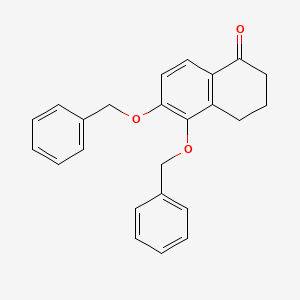
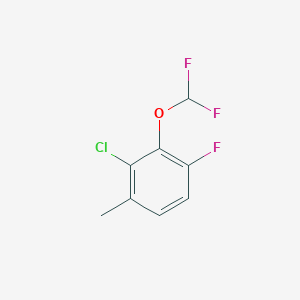
![2-[(2-Oxo-1,2-dihydro-quinolin-4-ylmethyl)-amino]-malonic acid diethyl ester (Rebamipide Impurity)](/img/structure/B14019890.png)

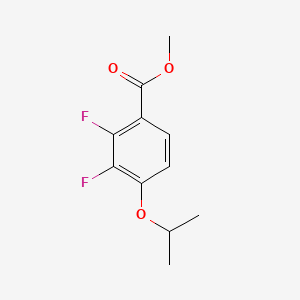
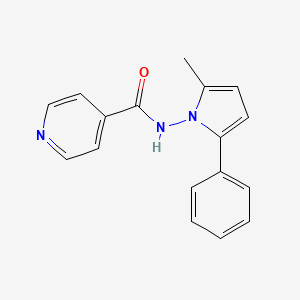
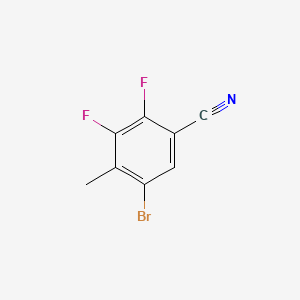
![[4-(Methoxy-methyl-carbamoyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester](/img/structure/B14019925.png)
![1-[2-[2-(4-Bromophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14019942.png)
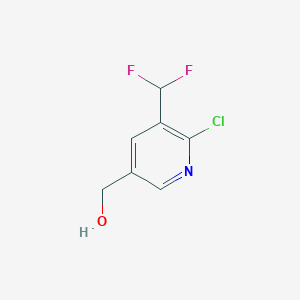

![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14019970.png)
